molecular formula C20H20N4O5 B2463475 3,5-Dinitrophenyl 4-(3-phenylprop-2-enyl)piperazinyl ketone CAS No. 349091-89-0

3,5-Dinitrophenyl 4-(3-phenylprop-2-enyl)piperazinyl ketone

Cat. No.: B2463475
CAS No.: 349091-89-0
M. Wt: 396.403
InChI Key: GKSIRIJOVFCKTL-QPJJXVBHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dinitrophenyl 4-(3-phenylprop-2-enyl)piperazinyl ketone typically involves multi-step organic reactions. One common synthetic route includes:

    Piperazine Substitution: The attachment of the piperazine ring to the dinitrophenyl group.

    Alkylation: The addition of the 3-phenylprop-2-enyl group to the piperazine ring.

These reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters is common to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitrophenyl 4-(3-phenylprop-2-enyl)piperazinyl ketone: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while oxidation can produce various oxidized forms of the compound .

Scientific Research Applications

3,5-Dinitrophenyl 4-(3-phenylprop-2-enyl)piperazinyl ketone: has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3,5-Dinitrophenyl 4-(3-phenylprop-2-enyl)piperazinyl ketone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

3,5-Dinitrophenyl 4-(3-phenylprop-2-enyl)piperazinyl ketone: can be compared with similar compounds such as:

  • 3,5-Dinitrophenyl 4-(3-phenylprop-2-enyl)piperidine ketone
  • 3,5-Dinitrophenyl 4-(3-phenylprop-2-enyl)morpholine ketone

These compounds share similar structural features but differ in the heterocyclic ring (piperazine, piperidine, morpholine).

Properties

IUPAC Name

(3,5-dinitrophenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5/c25-20(17-13-18(23(26)27)15-19(14-17)24(28)29)22-11-9-21(10-12-22)8-4-7-16-5-2-1-3-6-16/h1-7,13-15H,8-12H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSIRIJOVFCKTL-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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